TG6-10-1

Overview

Description

TG6-10-1 is a selective antagonist of the prostaglandin E2 receptor subtype EP2, developed through medicinal chemistry optimization of its predecessor, TG4-153. The compound was designed by introducing a trifluoromethyl group into the methylindole ring of TG4-155 to enhance its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including improved brain penetration and plasma half-life . This compound exhibits high selectivity for the EP2 receptor, with >100-fold selectivity over EP1 and >300-fold selectivity over EP3, EP4, and IP receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG6-10-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an acrylamide derivative through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions

TG6-10-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted acrylamide compounds .

Scientific Research Applications

Pharmacological Properties

TG6-10-1 exhibits a high degree of selectivity for the EP2 receptor, demonstrating approximately 300-fold selectivity over the EP3, EP4, and IP receptors, and about 100-fold selectivity over EP1 receptors . Its favorable pharmacokinetic profile includes a moderate half-life of approximately 1.8 hours and a brain-to-plasma ratio of 1.6, making it suitable for central nervous system applications .

Ischemic Stroke Model

In a study involving a mouse model of transient focal cerebral ischemia (MCAO), this compound was administered post-injury. The results indicated a significant reduction in infarct volumes and neurological deficits compared to vehicle-treated controls. Mice treated with this compound showed improved neuroscores, suggesting enhanced functional recovery . Specifically, treatment with 5 or 10 mg/kg of this compound resulted in a notable decrease in proinflammatory cytokines such as interleukin 1β (IL-1β) and tumor necrosis factor α (TNF-α), indicating its role in modulating inflammatory responses following ischemic injury .

Status Epilepticus Model

In another study focusing on status epilepticus induced by pentylenetetrazole, multiple doses of this compound were required to effectively suppress EP2 receptor-mediated brain inflammation. The compound's ability to maintain therapeutic concentrations in the brain for extended periods post-administration was crucial for its efficacy in managing COX-2 induction peaks associated with seizures .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

| Study Focus | Dosage (mg/kg) | Key Findings |

|---|---|---|

| Ischemic Stroke | 5 & 10 | Reduced infarct volumes; improved neuroscores |

| Status Epilepticus | 5 | Suppressed COX-2 induction; reduced inflammation |

| Inflammatory Cytokines | - | Decreased IL-1β and TNF-α levels post-treatment |

Mechanism of Action

TG6-10-1 exerts its effects by selectively binding to the EP2 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways mediated by the EP2 receptor, which are involved in inflammation and neurodegeneration. The molecular targets of this compound include the EP2 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

| Compound | Target Receptor | Selectivity (vs. EP2) | Key Modifications | Brain-to-Plasma Ratio | Plasma Half-Life | Primary Application |

|---|---|---|---|---|---|---|

| TG6-10-1 | EP2 | >100x (EP1), >300x (EP3/4/IP) | Trifluoromethyl addition to TG4-155 | 0.3–1.6 | 1.6–2.5 hours | CNS disorders (SE, neuroinflammation) |

| TG4-155 | EP2 | Lower selectivity | Parent compound | Not reported | Shorter | In vitro studies |

| TG6-129 | EP2 | Comparable to this compound | Different chemical scaffold | <2% (peripheral focus) | 2.7 hours | Peripheral tumors (neuroblastoma) |

| PF-04418948 | EP2 | Moderate selectivity | Pfizer-developed antagonist | Not reported | Not reported | Preclinical inflammation models |

Functional Comparisons

TG4-155 vs. This compound :

- TG4-155 has higher in vitro potency (KB = 2.25 nM vs. 10.5 nM for this compound in neuroblastoma cells) but inferior PK properties .

- This compound’s enhanced brain penetration makes it superior for CNS applications, such as SE-induced neuroinflammation .

TG6-129 vs. this compound’s CNS activity score (QikProp analysis) is significantly higher, prioritizing it for brain disorders .

PF-04418948 vs. This compound :

- PF-04418948 is less characterized in in vivo seizure models but shares EP2 antagonism. This compound has demonstrated survival benefits (83% vs. 48% in controls) and neuroprotection in SE models .

Therapeutic Outcomes in Preclinical Models

Critical Analysis of Advantages and Limitations

- Advantages of this compound :

- Limitations :

Biological Activity

TG6-10-1 is a selective antagonist of the prostaglandin E2 receptor subtype EP2, developed with the aim of mitigating neuroinflammation and neurodegeneration associated with various neurological conditions. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal injury, and potential therapeutic applications based on diverse research findings.

This compound was designed to improve upon its predecessor, TG4-155, by introducing a trifluoromethyl group in the methylindole ring. This modification enhances its pharmacodynamic and pharmacokinetic properties, allowing for better brain penetration and an improved half-life of approximately 1.8 hours in vivo . The compound functions primarily through the inhibition of the EP2 receptor, which is implicated in various inflammatory processes in the brain.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces neuronal cell death induced by oxidative stressors such as 6-hydroxydopamine (6-OHDA). In Neuro-2a cells treated with 75 µM 6-OHDA, this compound at concentrations of 10 or 20 µM reduced cytotoxicity in a concentration-dependent manner . Additionally, it effectively decreased the secretion of prostaglandin E2 (PGE2), a pro-inflammatory mediator, highlighting its role in modulating inflammatory responses within neuronal environments.

In Vivo Studies

Research involving mouse models has further illustrated the neuroprotective capabilities of this compound. In a study assessing its effects post-middle cerebral artery occlusion (MCAO), treatment with this compound resulted in decreased infarct volumes and improved neurological scores compared to vehicle-treated controls. Mice receiving this compound exhibited significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in ischemic brain regions .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Ischemic Stroke

In a model of transient focal cerebral ischemia, this compound was administered after MCAO. The results indicated that treatment significantly mitigated functional deficits and reduced brain tissue damage. This suggests that targeting the EP2 receptor can be a viable strategy for managing ischemic stroke .

Neuroinflammation in Sepsis

A study investigating sepsis-associated encephalopathy revealed that this compound treatment led to recovery from neuroinflammation and cognitive deficits without evident neurodegeneration. This highlights the compound's potential for treating long-term cognitive impairments following systemic inflammation .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TG6-10-1 in neuroprotection?

this compound acts as a selective antagonist of the prostaglandin E2 receptor subtype EP2, which is implicated in neuroinflammatory pathways. By blocking EP2, it reduces downstream pro-inflammatory signaling, including microglial activation and astrogliosis, thereby mitigating neuronal damage post-seizure. This mechanism is supported by studies showing reduced GFAP (astrocyte marker) and Iba1 (microglial marker) mRNA levels in rodent models treated with this compound .

Q. What experimental models are commonly used to study this compound's effects?

Preclinical studies primarily use rodent models of status epilepticus (SE), such as diisopropylfluorophosphate (DFP)-induced seizures in rats and pilocarpine-induced SE in mice. These models allow researchers to evaluate this compound's impact on neuroinflammation, neurodegeneration (via FluoroJade B staining), and behavioral outcomes like memory retention (e.g., novel object recognition tests) .

Q. What pharmacokinetic properties of this compound are critical for experimental design?

this compound has a plasma half-life of ~1.6–2.5 hours in rodents and a brain-to-plasma ratio of 0.34–1.6, depending on the administration route (intraperitoneal vs. oral). These properties necessitate frequent dosing (e.g., twice daily) in prolonged studies to maintain therapeutic brain concentrations. Pharmacokinetic data from rats and mice inform dosing schedules to balance efficacy and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects on astrogliosis across models?

While this compound consistently reduces microglial activation, its effects on astrogliosis vary between DFP-treated rats (no significant reduction) and pilocarpine-treated mice (marked reduction). To address this, researchers should:

- Compare species-specific EP2 receptor expression patterns in glial cells.

- Evaluate time-dependent changes in astrocyte reactivity post-SE using longitudinal immunohistochemistry.

- Control for differences in SE severity and duration, which may influence inflammatory cascades .

Q. What methodological considerations are critical when optimizing this compound's therapeutic window?

Delayed administration of this compound (2–4 hours post-SE onset) improves survival and cognitive outcomes, whereas early or late treatment (e.g., 21 hours post-SE) shows no benefit. Key design elements include:

- Timing drug delivery to coincide with peak neuroinflammatory responses (e.g., IL-1β upregulation).

- Monitoring plasma and brain drug levels via LC-MS/MS to validate target engagement.

- Incorporating behavioral assays (e.g., nesting behavior, Morris water maze) to assess functional recovery .

Q. How can researchers address this compound's limited oral bioavailability in translational studies?

Despite moderate oral bioavailability (~30–50% in rodents), this compound's brain penetration is sufficient for preclinical efficacy. For translational work, strategies include:

- Developing prodrug formulations to enhance absorption.

- Co-administering with CYP450 inhibitors to prolong half-life.

- Validating alternative EP2 antagonists with improved pharmacokinetic profiles in parallel studies .

Q. What statistical approaches are recommended for analyzing this compound's neuroprotective effects?

Studies typically use one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare treatment groups. For non-parametric data (e.g., mortality rates), Fisher’s exact test is applied. Power analysis should be conducted during experimental design to ensure adequate sample sizes, especially given the high variability in SE-induced pathology .

Q. Methodological Guidance

Q. How to design a robust protocol for assessing this compound's long-term cognitive benefits?

- Step 1: Induce SE in rodents using standardized protocols (e.g., DFP 9.5 mg/kg in rats).

- Step 2: Administer this compound (5–10 mg/kg) at validated therapeutic windows.

- Step 3: Perform longitudinal assessments (e.g., 2 months post-SE) using cognitive tests (novel object recognition) and histological analyses (NeuN staining for neuronal survival).

- Step 4: Include vehicle-treated and sham-operated controls to isolate drug-specific effects .

Q. What biomarkers are most reliable for quantifying this compound's anti-inflammatory effects?

- Primary biomarkers: Iba1 (microgliosis), GFAP (astrogliosis), and plasma cytokines (IL-6, TNF-α).

- Secondary biomarkers: Prostaglandin E2 (PGE2) levels in cerebrospinal fluid, measured via ELISA.

- Validation: Correlate biomarker reductions with functional outcomes (e.g., seizure threshold, memory retention) .

Q. Data Interpretation Challenges

Q. How to reconcile this compound's lack of effect on acute seizures despite neuroprotection?

this compound does not alter acute seizure severity or duration, as shown in DFP and pilocarpine models. This suggests its benefits are specific to downstream inflammatory and degenerative processes, independent of ictal activity. Researchers should focus on post-SE pathology (e.g., blood-brain barrier integrity, synaptic plasticity) rather than anticonvulsant mechanisms .

Properties

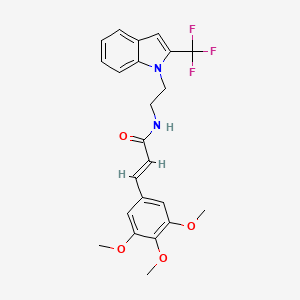

IUPAC Name |

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYOECAJFJFUFC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.